molecular formula C15H8ClF3N2S B3007768 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline CAS No. 321433-72-1

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

Cat. No.: B3007768
CAS No.: 321433-72-1
M. Wt: 340.75
InChI Key: JHOSKZJPNKQTFT-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a chemical compound that features a quinoxaline core substituted with a 4-chlorophenylsulfanyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoxalines depending on the electrophile used.

Scientific Research Applications

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its quinoxaline core, 4-chlorophenylsulfanyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOSKZJPNKQTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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